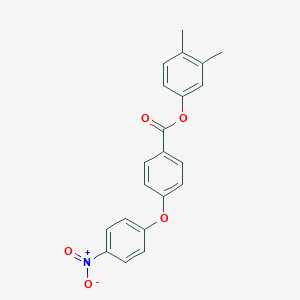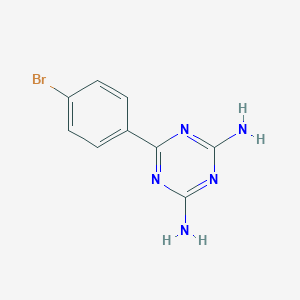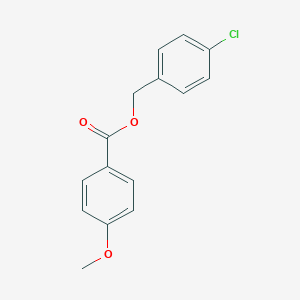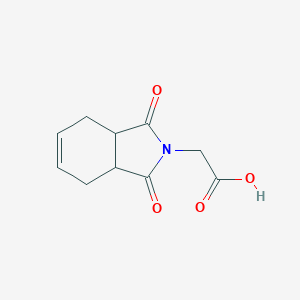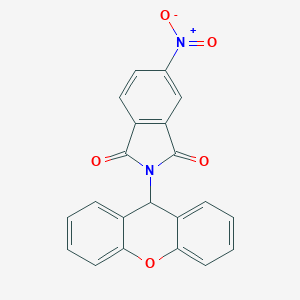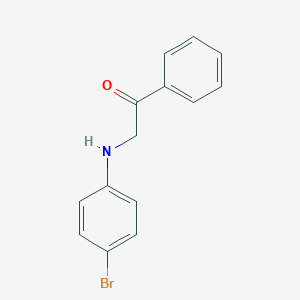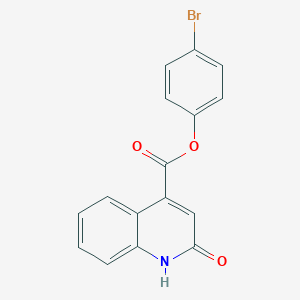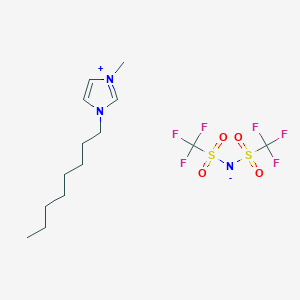![molecular formula C20H12Cl2N2OS B186279 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide CAS No. 5841-57-6](/img/structure/B186279.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BCA is a benzamide derivative that has been synthesized through a multi-step process, and its biological activity has been extensively studied in various experimental models.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide involves the inhibition of various molecular targets involved in cancer progression and inflammation. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Effets Biochimiques Et Physiologiques
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to exhibit various biochemical and physiological effects in experimental models. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are markers of oxidative stress. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has also been found to increase the levels of glutathione, an antioxidant that plays a crucial role in cellular defense against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in lab experiments include its high purity, stability, and well-characterized biological activity. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide is also relatively easy to synthesize and can be produced in large quantities. However, the limitations of using N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide. One potential direction is to investigate its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to explore its potential use in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological activity of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its multi-step synthesis process has been well-characterized, and its biological activity has been extensively studied in various experimental models. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide exhibits various biochemical and physiological effects and has been found to inhibit the activity of molecular targets involved in cancer progression and inflammation. Further research is needed to fully understand the potential of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in disease therapy and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide involves a multi-step process that starts with the reaction of 2-chloro-5-nitrobenzoic acid with thiosemicarbazide to form 2-chloro-5-nitrobenzothioamide. This compound is then treated with 2-chloroaniline in the presence of a catalyst to produce N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide. The purity of the synthesized compound is confirmed through various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects. Several studies have investigated the potential use of N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide in cancer therapy. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide has also been found to inhibit the growth and metastasis of cancer cells by suppressing the expression of matrix metalloproteinases and vascular endothelial growth factor.
Propriétés
Numéro CAS |
5841-57-6 |
|---|---|
Nom du produit |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide |
Formule moléculaire |
C20H12Cl2N2OS |
Poids moléculaire |
399.3 g/mol |
Nom IUPAC |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H12Cl2N2OS/c21-14-8-5-12(6-9-14)19(25)23-17-11-13(7-10-15(17)22)20-24-16-3-1-2-4-18(16)26-20/h1-11H,(H,23,25) |
Clé InChI |
ZZYVCCCDKUBASY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



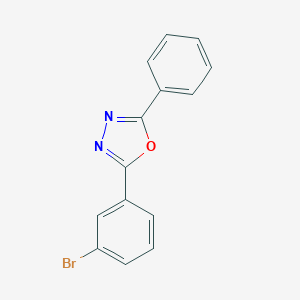
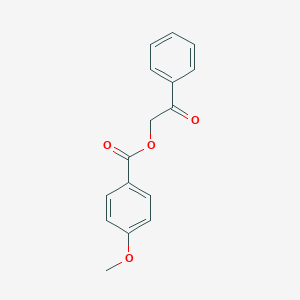
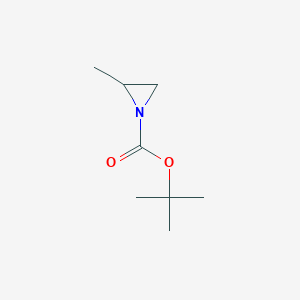
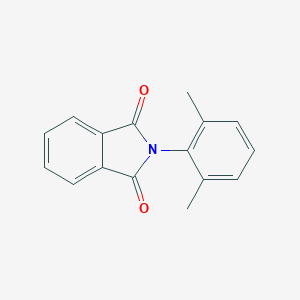
![1-Nitro-4-[4-[4-(4-nitrophenoxy)phenoxy]phenoxy]benzene](/img/structure/B186201.png)
